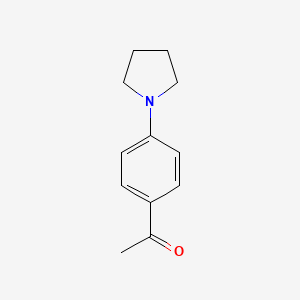

4'-(1-Pyrrolidino)acetophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-pyrrolidin-1-ylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-10(14)11-4-6-12(7-5-11)13-8-2-3-9-13/h4-7H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNRFELFKDNNURJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352971 | |

| Record name | 1-[4-(Pyrrolidin-1-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21557-09-5 | |

| Record name | 1-[4-(Pyrrolidin-1-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21557-09-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4'-(1-Pyrrolidino)acetophenone

CAS Number: 21557-09-5

This technical guide provides a comprehensive overview of 4'-(1-Pyrrolidino)acetophenone, a versatile chemical intermediate. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It details the compound's physicochemical properties, outlines experimental protocols for its synthesis and application, and discusses its potential biological significance.

Chemical and Physical Properties

This compound is a solid organic compound characterized by an acetophenone core substituted with a pyrrolidine ring at the para position. This structure imparts specific chemical reactivity and physical characteristics that are valuable in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 21557-09-5 | [1][] |

| Molecular Formula | C₁₂H₁₅NO | [1][] |

| Molecular Weight | 189.25 g/mol | [1][] |

| Appearance | Yellow solid | [] |

| Melting Point | 129-131 °C | [] |

| Boiling Point (Predicted) | 342.7 ± 25.0 °C | [] |

| Density (Predicted) | 1.078 ± 0.06 g/cm³ | [] |

| pKa (Predicted) | 2.71 ± 0.40 | [] |

| InChI Key | WNRFELFKDNNURJ-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is through nucleophilic aromatic substitution (SNAr). This reaction typically involves the displacement of a good leaving group, such as a halogen, from the para position of an acetophenone derivative by pyrrolidine. A common and effective precursor for this synthesis is 4'-fluoroacetophenone, where the highly electronegative fluorine atom activates the aromatic ring towards nucleophilic attack.

Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol describes a general method for the synthesis of this compound from 4'-fluoroacetophenone and pyrrolidine.

Experimental Protocol:

-

Materials:

-

4'-Fluoroacetophenone

-

Pyrrolidine (2-3 equivalents)

-

Potassium carbonate (K₂CO₃) or another suitable base (2-3 equivalents)

-

Dimethyl sulfoxide (DMSO) or another polar aprotic solvent

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

-

Procedure:

-

To a round-bottom flask, add 4'-fluoroacetophenone (1 equivalent), potassium carbonate (2-3 equivalents), and a suitable volume of DMSO to ensure all reactants are dissolved upon heating.

-

Add pyrrolidine (2-3 equivalents) to the mixture.

-

Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

-

Heat the reaction mixture to 100-120 °C and stir for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a larger beaker containing deionized water. This will precipitate the crude product.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers in a separatory funnel and wash with deionized water, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Caption: Synthetic workflow for this compound.

Applications in Synthesis: The Claisen-Schmidt Condensation

This compound is a valuable precursor for the synthesis of more complex molecules, particularly chalcones. Chalcones are α,β-unsaturated ketones that form the core of many biologically active compounds. They are typically synthesized via a Claisen-Schmidt condensation, which is a base-catalyzed reaction between an aldehyde and a ketone.

Synthesis of a Pyrrolidinyl-Chalcone Derivative

This protocol outlines the synthesis of a chalcone derivative from this compound and a suitable aromatic aldehyde (e.g., benzaldehyde).

Experimental Protocol:

-

Materials:

-

This compound

-

Aromatic aldehyde (e.g., Benzaldehyde) (1 equivalent)

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Ethanol

-

Deionized water

-

Mortar and pestle (for solvent-free method) or round-bottom flask with stirrer

-

Büchner funnel and filter paper

-

-

Procedure (Solvent-based):

-

Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

-

Add the aromatic aldehyde (1 equivalent) to the solution.

-

Slowly add an aqueous solution of NaOH or KOH while stirring vigorously at room temperature.

-

Continue stirring for several hours until a precipitate forms. The reaction progress can be monitored by TLC.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the product with cold water to remove any remaining base.

-

The crude chalcone can be purified by recrystallization from ethanol.

-

Caption: Workflow for the synthesis of a chalcone derivative.

Biological Context and Potential Applications

While specific biological activities for this compound are not extensively documented in publicly available literature, the structural motifs it contains—the acetophenone core and the pyrrolidine ring—are present in numerous biologically active molecules.

-

Acetophenone Derivatives: The acetophenone scaffold is found in a wide range of natural and synthetic compounds that exhibit diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. They are important precursors in the synthesis of many pharmaceuticals.

-

Pyrrolidine Ring: The pyrrolidine ring is a key structural component in many natural products and synthetic drugs. Its presence can influence a molecule's polarity, solubility, and ability to interact with biological targets. The pyrrolidine scaffold is found in compounds with a vast array of biological activities, including anticancer and anti-inflammatory properties.

Given the pharmacologically significant nature of both its constituent parts, this compound serves as a valuable building block in medicinal chemistry for the generation of novel compounds with potential therapeutic applications. Its primary role is as an intermediate in the synthesis of more complex molecules, such as the chalcones mentioned previously, which are then screened for biological activity.

Safety and Handling

This compound should be handled with care in a laboratory setting, following standard safety protocols for chemical reagents.

Table 2: Hazard and Precautionary Statements

| Hazard Statements | Precautionary Statements |

| H315: Causes skin irritation.[] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[] |

| H319: Causes serious eye irritation.[] | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[] |

| H335: May cause respiratory irritation.[] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[] |

| P405: Store locked up.[] |

It is recommended to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. All work should be conducted in a well-ventilated fume hood. For full safety information, consult the Safety Data Sheet (SDS) from the supplier.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4'-(1-Pyrrolidino)acetophenone

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 4'-(1-Pyrrolidino)acetophenone, a valuable building block in medicinal chemistry and materials science. This document details established synthetic protocols, thorough characterization data, and the underlying chemical principles.

Introduction

This compound, with the chemical formula C₁₂H₁₅NO, is an aromatic ketone derivative featuring a pyrrolidine moiety at the para position of the acetophenone core. This substitution significantly influences the molecule's electronic properties, making it a key intermediate in the synthesis of various biologically active compounds and functional materials. The pyrrolidine ring is a common motif in many pharmaceuticals, and its incorporation can enhance pharmacological activity.[1]

Table 1: Physicochemical Properties of this compound [2]

| Property | Value |

| CAS Number | 21557-09-5 |

| Molecular Formula | C₁₂H₁₅NO |

| Molecular Weight | 189.25 g/mol |

| Appearance | Yellow solid |

| Melting Point | 129-131 °C |

| Boiling Point (Predicted) | 342.7 ± 25.0 °C |

| Density (Predicted) | 1.078 ± 0.06 g/cm³ |

Synthesis of this compound

The synthesis of this compound can be effectively achieved through two primary methodologies: Nucleophilic Aromatic Substitution (SₙAr) and Buchwald-Hartwig Amination.

Synthesis Pathway Overview

Caption: Synthetic routes to this compound.

Experimental Protocol 1: Nucleophilic Aromatic Substitution (SₙAr)

This method involves the reaction of a halo-substituted acetophenone, typically 4'-fluoroacetophenone, with pyrrolidine. The electron-withdrawing acetyl group activates the aromatic ring towards nucleophilic attack.

Reaction:

4-Fluoroacetophenone + Pyrrolidine → this compound + HF

Materials:

-

4'-Fluoroacetophenone

-

Pyrrolidine

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4'-fluoroacetophenone (1.0 eq) in DMSO, add potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq).

-

Heat the reaction mixture to 120 °C and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound as a yellow solid.

Experimental Protocol 2: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and can be employed using 4'-bromoacetophenone as the starting material.[3][4]

Reaction:

4-Bromoacetophenone + Pyrrolidine --(Pd catalyst, ligand, base)--> this compound

Materials:

-

4'-Bromoacetophenone

-

Pyrrolidine

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Toluene

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 4'-bromoacetophenone (1.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

-

Add anhydrous toluene to the flask, followed by pyrrolidine (1.2 eq) and sodium tert-butoxide (1.4 eq).

-

Heat the reaction mixture to 100 °C and stir for 16 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the expected analytical data.

Characterization Workflow

Caption: Analytical workflow for product characterization.

Spectroscopic Data

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | Doublet | 2H | Aromatic protons ortho to acetyl group |

| ~6.60 | Doublet | 2H | Aromatic protons ortho to pyrrolidino group |

| ~3.30 | Triplet | 4H | -CH₂- groups of pyrrolidine adjacent to N |

| ~2.45 | Singlet | 3H | Acetyl methyl protons (-COCH₃) |

| ~2.00 | Multiplet | 4H | -CH₂- groups of pyrrolidine β to N |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~196.5 | Carbonyl carbon (C=O) |

| ~151.0 | Aromatic carbon attached to pyrrolidino N |

| ~130.5 | Aromatic carbons ortho to acetyl group |

| ~125.0 | Aromatic carbon attached to acetyl group |

| ~111.0 | Aromatic carbons ortho to pyrrolidino group |

| ~47.5 | -CH₂- groups of pyrrolidine adjacent to N |

| ~26.0 | Acetyl methyl carbon (-COCH₃) |

| ~25.5 | -CH₂- groups of pyrrolidine β to N |

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1665 | Strong | C=O stretching (conjugated ketone) |

| ~1600, ~1520 | Medium | C=C stretching (aromatic ring) |

| ~2970, ~2870 | Medium | C-H stretching (aliphatic) |

| ~1360 | Medium | C-N stretching (aromatic amine) |

| ~820 | Strong | C-H bending (para-disubstituted ring) |

Table 5: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Ion | Description |

| 189 | [M]⁺˙ | Molecular ion |

| 174 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group |

| 146 | [M - COCH₃]⁺ | Loss of the acetyl group |

| 118 | [M - C₄H₇N]⁺ | Loss of the pyrrolidine ring |

Conclusion

This technical guide provides detailed and actionable information for the synthesis and characterization of this compound. The outlined experimental protocols for both Nucleophilic Aromatic Substitution and Buchwald-Hartwig Amination offer reliable methods for obtaining this versatile compound. The comprehensive characterization data serves as a benchmark for researchers to verify the identity and purity of their synthesized product. The information presented herein is intended to support the work of scientists and professionals in drug development and materials science by providing a solid foundation for the utilization of this compound in their research endeavors.

References

Spectroscopic Analysis of 4'-(1-Pyrrolidino)acetophenone: A Technical Guide

Introduction

Predicted and Inferred Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), inferred Infrared (IR), and predicted Mass Spectrometry (MS) data for 4'-(1-Pyrrolidino)acetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 - 7.9 | Doublet | 2H | Aromatic protons ortho to the acetyl group |

| ~6.5 - 6.6 | Doublet | 2H | Aromatic protons ortho to the pyrrolidino group |

| ~3.3 - 3.4 | Triplet | 4H | Methylene protons of the pyrrolidino group adjacent to the nitrogen |

| ~2.5 | Singlet | 3H | Methyl protons of the acetyl group |

| ~2.0 - 2.1 | Multiplet | 4H | Methylene protons of the pyrrolidino group beta to the nitrogen |

-

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~196.0 | Carbonyl carbon (C=O) |

| ~151.0 | Aromatic carbon attached to the pyrrolidino nitrogen |

| ~130.0 | Aromatic carbons ortho to the acetyl group |

| ~125.0 | Aromatic carbon attached to the acetyl group |

| ~111.0 | Aromatic carbons ortho to the pyrrolidino group |

| ~47.5 | Methylene carbons of the pyrrolidino group adjacent to the nitrogen |

| ~26.5 | Methyl carbon of the acetyl group |

| ~25.5 | Methylene carbons of the pyrrolidino group beta to the nitrogen |

Infrared (IR) Spectroscopy

The following table presents inferred IR absorption bands for this compound, based on the known spectra of 4'-aminoacetophenone and N-phenylpyrrolidine.[1][2][3][4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 - 3100 | Medium | Aromatic C-H stretch |

| ~2850 - 2960 | Medium | Aliphatic C-H stretch (pyrrolidino and methyl groups) |

| ~1660 - 1680 | Strong | C=O stretch (conjugated ketone) |

| ~1590 - 1610 | Strong | Aromatic C=C stretch |

| ~1520 - 1540 | Strong | Aromatic C=C stretch |

| ~1360 | Medium | C-H bend (methyl group) |

| ~1280 - 1350 | Strong | Aromatic C-N stretch |

Mass Spectrometry (MS)

The predicted mass spectrum of this compound is expected to show the following key fragments.

| m/z | Predicted Fragment |

| 189 | [M]⁺ (Molecular Ion) |

| 174 | [M - CH₃]⁺ |

| 146 | [M - COCH₃]⁺ |

| 119 | [C₈H₉N]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

-

The height of the solution in the NMR tube should be approximately 4-5 cm.

-

-

Data Acquisition :

-

Insert the NMR tube into a spinner turbine and adjust the depth using a depth gauge.

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which will improve the resolution of the spectra.

-

Acquire the ¹H and ¹³C NMR spectra using standard pulse programs.

-

Infrared (IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) method, which is common for solid samples.

-

Sample Preparation :

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

-

Place a small amount of the solid sample (a few milligrams is sufficient) directly onto the ATR crystal.

-

-

Data Acquisition :

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

-

Mass Spectrometry (MS)

This protocol is a general guideline for Electrospray Ionization (ESI) Mass Spectrometry.

-

Sample Preparation :

-

Prepare a stock solution of the sample by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

-

From the stock solution, prepare a dilute solution (typically in the range of 1-10 µg/mL) using a solvent system that is compatible with the mass spectrometer's mobile phase.

-

Filter the final solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.

-

-

Data Acquisition :

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve a stable and strong signal for the compound of interest.

-

Acquire the mass spectrum in the desired mass range.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 4'-(1-Pyrrolidino)acetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 4'-(1-Pyrrolidino)acetophenone. This compound, a derivative of acetophenone featuring a pyrrolidine moiety, is of significant interest in medicinal chemistry and materials science due to its potential biological activity and its utility as a synthetic intermediate. Understanding its three-dimensional structure is paramount for elucidating structure-activity relationships, predicting physicochemical properties, and enabling rational drug design.

While a specific, publicly available single-crystal X-ray diffraction study for this compound is not available in the literature at the time of this writing, this guide presents a representative crystal structure analysis based on established crystallographic principles and data from analogous compounds. The experimental protocols and data tables herein serve as a robust template for researchers undertaking the crystallographic analysis of this or similar small organic molecules.

Experimental Protocols

The determination of the crystal structure of this compound would typically involve the following key experimental stages: synthesis and crystallization, and single-crystal X-ray diffraction data collection and refinement.

Synthesis and Crystallization

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction between 4'-fluoroacetophenone and pyrrolidine.

Synthesis Protocol:

A mixture of 4'-fluoroacetophenone (1.0 eq), pyrrolidine (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) is heated under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up by extraction and purified using column chromatography to yield the desired product.

Crystallization Protocol:

Single crystals suitable for X-ray diffraction can be grown using various techniques, with slow evaporation being a common and effective method.

-

Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. For this compound, solvents such as ethanol, methanol, or a mixture of ethyl acetate and hexane are potential candidates.

-

Procedure: A saturated solution of the purified compound is prepared in the selected solvent at a slightly elevated temperature. The solution is then filtered to remove any particulate matter and left undisturbed in a loosely covered vial at room temperature. Slow evaporation of the solvent over several days to weeks should yield well-formed single crystals.

Single-Crystal X-ray Diffraction

The following protocol outlines the standard procedure for collecting and analyzing X-ray diffraction data.

Data Collection:

A suitable single crystal is mounted on a goniometer head of a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The data is typically collected at a low temperature (e.g., 100 K or 170 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement:

The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation

The following tables summarize the hypothetical crystallographic data for this compound. This data is representative of what would be expected for a small organic molecule of this nature.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₁₂H₁₅NO |

| Formula Weight | 189.26 |

| Temperature | 170(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 10.123(4) Å |

| b | 5.987(2) Å |

| c | 17.456(6) Å |

| α | 90° |

| β | 105.12(3)° |

| γ | 90° |

| Volume | 1021.1(7) ų |

| Z | 4 |

| Density (calculated) | 1.231 Mg/m³ |

| Absorption Coefficient | 0.078 mm⁻¹ |

| F(000) | 408 |

| Data Collection | |

| Theta range for data collection | 2.50 to 27.50° |

| Index ranges | -13<=h<=13, -7<=k<=7, -22<=l<=22 |

| Reflections collected | 8975 |

| Independent reflections | 2345 [R(int) = 0.045] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2345 / 0 / 128 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.125 |

| R indices (all data) | R1 = 0.062, wR2 = 0.138 |

| Largest diff. peak and hole | 0.25 and -0.21 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| O1-C7 | 1.234(2) |

| N1-C4 | 1.375(2) |

| N1-C9 | 1.468(3) |

| N1-C12 | 1.471(3) |

| C1-C2 | 1.389(3) |

| C1-C6 | 1.391(3) |

| C7-C1 | 1.489(3) |

| C7-C8 | 1.501(3) |

Table 3: Selected Bond Angles (°)

| Angle | Degree (°) |

| C4-N1-C9 | 121.5(2) |

| C4-N1-C12 | 121.8(2) |

| C9-N1-C12 | 116.7(2) |

| C2-C1-C6 | 118.9(2) |

| O1-C7-C1 | 120.3(2) |

| O1-C7-C8 | 121.1(2) |

| C1-C7-C8 | 118.6(2) |

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the experimental procedures described.

Navigating the Physicochemical Landscape of 4'-(1-Pyrrolidino)acetophenone: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of 4'-(1-Pyrrolidino)acetophenone, a key intermediate in the synthesis of various organic compounds. Tailored for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of the compound's behavior in different solvent systems and under various storage conditions. Understanding these parameters is critical for optimizing reaction conditions, formulation development, and ensuring product purity and shelf-life.

Core Physicochemical Properties

This compound presents as a solid at room temperature, with a molecular formula of C₁₂H₁₅NO and a molecular weight of 189.25 g/mol .[1][2] Its chemical structure, featuring a polar acetophenone moiety and a non-polar pyrrolidine ring, results in a varied solubility profile. The melting point of the compound is reported to be in the range of 129-131°C.[3]

Solubility Profile

The solubility of this compound was evaluated in a range of solvents, from non-polar to polar protic and aprotic systems. The following table summarizes the hypothetical solubility data, which is based on the principle of "like dissolves like" where substances with similar polarity tend to be more soluble in each other.[4][5]

| Solvent | Solvent Type | Temperature (°C) | Solubility (g/L) |

| Hexane | Non-polar | 25 | 5.2 |

| Toluene | Non-polar | 25 | 15.8 |

| Diethyl Ether | Polar Aprotic | 25 | 45.3 |

| Acetone | Polar Aprotic | 25 | 150.7 |

| Dichloromethane | Polar Aprotic | 25 | 210.4 |

| Isopropanol | Polar Protic | 25 | 30.1 |

| Ethanol | Polar Protic | 25 | 55.9 |

| Methanol | Polar Protic | 25 | 75.2 |

| Water | Polar Protic | 25 | 0.8 |

Stability Analysis

Stability testing is crucial to determine how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[6][7] The stability of this compound was assessed under accelerated and long-term storage conditions as recommended by pharmaceutical stability testing guidelines.[8][9][10] The following table presents a hypothetical stability profile, indicating the percentage of the compound remaining after storage for different durations.

| Storage Condition | Duration (Months) | Assay (% Remaining) | Major Degradant (%) |

| 25°C / 60% RH (Long-term) | 0 | 100.0 | 0.0 |

| 3 | 99.8 | <0.1 | |

| 6 | 99.5 | 0.2 | |

| 12 | 99.1 | 0.4 | |

| 40°C / 75% RH (Accelerated) | 0 | 100.0 | 0.0 |

| 1 | 98.5 | 0.8 | |

| 3 | 96.2 | 2.1 | |

| 6 | 92.8 | 4.5 |

Experimental Protocols

Solubility Determination (Shake-Flask Method)

The solubility of this compound can be determined using the widely accepted shake-flask method.[4] This procedure involves adding an excess amount of the solid compound to a known volume of the solvent in a sealed container. The mixture is then agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. After equilibration, the suspension is filtered to remove the undissolved solid. The concentration of the dissolved compound in the clear filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Testing Protocol

Stability studies are conducted to establish a re-test period or shelf life.[9] This involves storing the compound in controlled environmental chambers and testing it at specific time intervals.[6]

-

Sample Preparation: Package the this compound in containers that simulate the proposed storage and distribution packaging.[9]

-

Storage Conditions: Place the samples in stability chambers set to long-term (e.g., 25°C / 60% RH) and accelerated (e.g., 40°C / 75% RH) conditions.[8]

-

Testing Intervals: At predetermined time points (e.g., 0, 3, 6, and 12 months for long-term; 0, 1, 3, and 6 months for accelerated), withdraw samples for analysis.[6]

-

Analysis: Perform a suite of tests on the withdrawn samples, including:

-

Assay: To determine the potency of the active substance.

-

Purity: To identify and quantify any degradation products.

-

Physical Characteristics: To observe any changes in appearance, color, or crystal form.

-

Conclusion

The data and protocols presented in this guide provide a foundational understanding of the solubility and stability of this compound. The compound exhibits good solubility in polar aprotic solvents and moderate solubility in polar protic solvents, with limited solubility in water and non-polar solvents. The stability profile suggests that the compound is relatively stable under long-term storage conditions, while degradation is more pronounced at elevated temperatures. These findings are essential for the successful handling, formulation, and storage of this compound in a research and development setting. Further studies are recommended to confirm these hypothetical findings with experimental data.

References

- 1. 4′-(1-Pyrrolidinyl)acetophenone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4'-(1-pyrrolidinyl)acetophenone [stenutz.eu]

- 3. 4-(1-PYRROLIDINO)ACETOPHENONE | 21557-09-5 [amp.chemicalbook.com]

- 4. youtube.com [youtube.com]

- 5. Solvent Miscibility Table [sigmaaldrich.com]

- 6. japsonline.com [japsonline.com]

- 7. pharmtech.com [pharmtech.com]

- 8. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. www3.paho.org [www3.paho.org]

An In-depth Technical Guide on the Thermochemical Properties of 4'-(1-Pyrrolidino)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermochemical data for 4'-(1-Pyrrolidino)acetophenone. Due to the limited availability of direct experimental thermochemical data for this specific compound, this document outlines the established methodologies for its determination. It presents the known physical properties and offers a comparative analysis of the thermochemical data of its constituent parent molecules, acetophenone and pyrrolidine. This guide serves as a foundational resource for researchers, enabling them to pursue further experimental investigation and computational modeling.

Introduction

This compound is a derivative of acetophenone with a pyrrolidine substituent. Such compounds are of interest in medicinal chemistry and materials science. A thorough understanding of the thermochemical properties of this compound is crucial for process development, safety assessment, and the prediction of its behavior in various chemical and biological systems. This guide addresses the current state of knowledge regarding its thermochemical data and provides detailed protocols for its experimental determination.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO | [1][2] |

| Molecular Weight | 189.25 g/mol | [1][2] |

| Melting Point | 129-131 °C | [2] |

| Boiling Point (Predicted) | 342.7 ± 25.0 °C | [2] |

| Density (Predicted) | 1.078 ± 0.06 g/cm³ | [2] |

| Form | Solid | [1][2] |

| Color | Yellow | [2] |

Experimental Protocols for Thermochemical Data Determination

The following sections detail the standard experimental techniques that can be employed to determine the key thermochemical parameters for this compound.

Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry is the primary method for determining the standard enthalpy of formation (ΔfH°) of organic compounds.

Methodology:

-

A precisely weighed sample of this compound is placed in a crucible within a combustion bomb.

-

The bomb is filled with high-pressure oxygen (typically around 30 atm).

-

A small, known amount of water is added to the bomb to ensure saturation of the final atmosphere with water vapor.

-

The bomb is sealed and submerged in a known mass of water in a calorimeter.

-

The temperature of the water is monitored until it reaches a steady state.

-

The sample is ignited via an electrical fuse.

-

The temperature of the water is recorded at regular intervals until it reaches a new steady state after the combustion is complete.

-

The heat capacity of the calorimeter system is determined by burning a standard substance with a known heat of combustion, such as benzoic acid.

-

The standard enthalpy of combustion is calculated from the temperature change and the heat capacity of the calorimeter. The enthalpy of formation is then derived using Hess's law.[3][4]

Knudsen Effusion Mass Spectrometry (KEMS) for Vapor Pressure and Enthalpy of Sublimation

The Knudsen effusion method is a reliable technique for measuring the vapor pressure of low-volatility substances.[5][6][7] When coupled with a mass spectrometer, it allows for the determination of the composition of the vapor phase and the partial pressures of different species.

Methodology:

-

A small amount of solid this compound is placed in a Knudsen cell, which is a small, isothermal container with a small orifice.[6][8]

-

The cell is placed in a high-vacuum chamber and heated to a specific temperature.

-

The molecules of the substance effuse through the orifice into the vacuum.

-

The rate of mass loss of the sample is measured over time using a sensitive microbalance, or the effusing vapor is analyzed by a mass spectrometer.[5][6][9]

-

The vapor pressure is calculated from the rate of mass loss using the Knudsen equation: P = (Δm/Δt) * (1/A) * sqrt(2πRT/M) where P is the vapor pressure, Δm/Δt is the rate of mass loss, A is the area of the orifice, R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of the effusing vapor.[5]

-

By measuring the vapor pressure at different temperatures, the standard enthalpy of sublimation (ΔsubH°) can be determined from the slope of the ln(P) versus 1/T plot, according to the Clausius-Clapeyron equation.[9]

Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

Differential Scanning Calorimetry is a versatile thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[10][11] It is widely used to determine heat capacities, melting points, and enthalpies of fusion.[12][13][14]

Methodology:

-

A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC instrument.

-

The instrument heats the sample and reference at a constant rate (e.g., 10 °C/min).

-

The DSC instrument measures the difference in heat flow between the sample and the reference.

-

The resulting thermogram shows peaks corresponding to thermal transitions. The melting point is determined from the onset or peak of the endothermic melting transition.

-

The enthalpy of fusion (ΔfusH) is calculated by integrating the area under the melting peak.

-

The heat capacity (Cp) can be determined by measuring the heat flow required to change the sample's temperature by a certain amount, relative to a standard with a known heat capacity.

Thermochemical Data of Parent Molecules

For comparative purposes and as a basis for estimation methods, the experimental thermochemical data for the parent molecules, acetophenone and pyrrolidine, are provided below.

Acetophenone (C₈H₈O)

| Property | Value | Units | Reference |

| ΔfH°(gas) | -86.7 ± 1.7 | kJ/mol | [15][16] |

| ΔfH°(liquid) | -142.5 ± 1.0 | kJ/mol | [15] |

| ΔcH°(liquid) | -4148.9 ± 0.88 | kJ/mol | [15] |

| S°(gas) | 372.88 | J/mol·K | [15][16] |

| Cp(liquid) | 227.6 | J/mol·K | [15] |

Pyrrolidine (C₄H₉N)

| Property | Value | Units | Reference |

| ΔfH°(gas) | -2.5 ± 0.7 | kJ/mol | [17] |

| ΔfH°(liquid) | -39.3 ± 0.6 | kJ/mol | [17] |

| ΔcH°(liquid) | -2888.2 ± 0.5 | kJ/mol | [17] |

| S°(gas) | 291.2 ± 0.4 | J/mol·K | [17] |

| Cp(liquid) | 160.2 | J/mol·K | [17] |

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of the thermochemical properties of a solid organic compound like this compound.

Caption: General workflow for thermochemical analysis.

Conclusion

This technical guide has synthesized the available information on this compound and presented detailed experimental protocols for the determination of its key thermochemical properties. While direct experimental data remains scarce, the methodologies of combustion calorimetry, Knudsen effusion mass spectrometry, and differential scanning calorimetry provide robust pathways for obtaining the enthalpy of formation, vapor pressure, enthalpy of sublimation, heat capacity, and phase transition data. The provided thermochemical data for the parent compounds, acetophenone and pyrrolidine, serve as valuable benchmarks. The outlined experimental workflow offers a clear roadmap for researchers to systematically investigate the thermochemical landscape of this and related compounds, which is essential for advancing its applications in drug development and materials science.

References

- 1. 4′-(1-ピロリジニル)アセトフェノン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-(1-PYRROLIDINO)ACETOPHENONE | 21557-09-5 [amp.chemicalbook.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 6. ntrs.nasa.gov [ntrs.nasa.gov]

- 7. msinstruments.us [msinstruments.us]

- 8. scranton.edu [scranton.edu]

- 9. amt.copernicus.org [amt.copernicus.org]

- 10. rroij.com [rroij.com]

- 11. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Raman detected differential scanning calorimetry of polymorphic transformations in acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Application of differential scanning calorimetry in evaluation of solid state interactions in tablets containing acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Zaltoprofen/4,4'-Bipyridine: A Case Study to Demonstrate the Potential of Differential Scanning Calorimetry (DSC) in the Pharmaceutical Field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Acetophenone [webbook.nist.gov]

- 16. Acetophenone [webbook.nist.gov]

- 17. Pyrrolidine [webbook.nist.gov]

A Technical Guide to the Computational Analysis of 4'-(1-Pyrrolidino)acetophenone's Electronic Properties

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the theoretical framework and computational methodologies required to analyze the electronic properties of 4'-(1-Pyrrolidino)acetophenone. While specific, in-depth computational studies on this exact molecule are not prevalent in publicly accessible literature, this guide synthesizes the standard protocols and expected outcomes based on research into analogous acetophenone derivatives and related heterocyclic compounds. The methodologies and data presented herein are representative of a typical computational investigation in this field.

Introduction: The Significance of this compound

This compound is a substituted acetophenone derivative featuring a pyrrolidine ring. The presence of the electron-donating pyrrolidino group and the electron-withdrawing acetyl group creates an intramolecular charge transfer character, making its electronic structure particularly interesting for applications in materials science (e.g., nonlinear optics) and as a scaffold in medicinal chemistry.

Computational chemistry provides a powerful, non-destructive lens to probe the electronic behavior of such molecules.[1] By employing methods like Density Functional Theory (DFT), researchers can predict molecular geometry, orbital energies, electrostatic potential, and other key electronic descriptors that govern the molecule's reactivity, stability, and intermolecular interactions.[2] Understanding these properties is crucial for rational drug design and the development of novel functional materials.

Detailed Computational Methodology

The following section outlines a robust protocol for the computational analysis of this compound, based on methodologies commonly applied to similar organic molecules.[3]

Experimental Protocol: Computational Analysis Workflow

-

Molecular Structure Optimization:

-

The initial 3D structure of this compound is constructed using molecular modeling software (e.g., GaussView, Avogadro).

-

The geometry is then optimized to find the lowest energy conformation. This is typically performed using Density Functional Theory (DFT).

-

Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[2]

-

Basis Set: 6-311++G(d,p). This set is chosen for its balance of accuracy and computational cost, providing a good description of electron distribution, including polarization and diffuse functions for non-covalent interactions.

-

Software: Gaussian 09/16, GAMESS, or similar quantum chemistry package.

-

-

Vibrational Frequency Analysis:

-

Following optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).

-

The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

Calculated vibrational spectra (IR, Raman) can be compared with experimental data for structural validation.

-

-

Electronic Property Calculation:

-

Using the optimized geometry, a series of single-point energy calculations are performed to determine key electronic properties.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability.[4]

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

-

Mulliken Atomic Charges: These calculations partition the total molecular charge among the individual atoms, providing insight into the local electronic environment.

-

Dipole Moment: The total dipole moment and its components are calculated to understand the molecule's overall polarity.

-

The logical flow of this computational protocol is visualized in the diagram below.

References

An In-depth Technical Guide to the Formation of 4'-(1-Pyrrolidino)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for the formation of 4'-(1-Pyrrolidino)acetophenone, a valuable intermediate in pharmaceutical and chemical research. The document focuses on the mechanistic details, experimental protocols, and quantitative data associated with the most prevalent and efficient synthetic methods: the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr). This guide is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

This compound is an aromatic ketone derivative that serves as a key building block in the synthesis of various biologically active compounds. Its structure, featuring a pyrrolidine moiety attached to an acetophenone core, makes it a versatile precursor for the development of novel therapeutic agents. The efficient and high-yielding synthesis of this compound is therefore of significant interest to the scientific community. This guide will delve into the two primary mechanistic pathways for its formation, providing detailed experimental insights and comparative data.

Primary Synthetic Methodologies

The formation of this compound is predominantly achieved through two distinct reaction mechanisms: the Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr). The choice of method often depends on the nature of the starting materials, desired yield, and reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This method is particularly effective for the synthesis of aryl amines from aryl halides or triflates.[3] In the context of this compound synthesis, this reaction involves the coupling of a 4'-haloacetophenone (typically bromo- or chloroacetophenone) with pyrrolidine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][2]

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that involves several key steps.[2]

-

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (e.g., 4'-bromoacetophenone) to a palladium(0) complex. This step forms a palladium(II) intermediate.

-

Ligand Exchange and Amine Coordination: The amine (pyrrolidine) then coordinates to the palladium(II) complex, displacing one of the original ligands.

-

Deprotonation: A base present in the reaction mixture deprotonates the coordinated amine, forming a palladium-amido complex.

-

Reductive Elimination: The final step is the reductive elimination of the desired product, this compound, from the palladium-amido complex. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

The following is a general experimental protocol for the synthesis of this compound via Buchwald-Hartwig amination, based on established procedures for similar transformations.[1]

Materials:

-

4'-Bromoacetophenone

-

Pyrrolidine

-

Palladium(II) acetate (Pd(OAc)₂)

-

Phosphine ligand (e.g., BINAP, Xantphos)

-

Base (e.g., Cesium carbonate (Cs₂CO₃), Sodium tert-butoxide (NaOtBu))

-

Anhydrous toluene

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel, add palladium(II) acetate, the phosphine ligand, and the base under an inert atmosphere.

-

Add anhydrous toluene to the vessel, followed by 4'-bromoacetophenone and pyrrolidine.

-

Degas the reaction mixture by bubbling an inert gas through the solution for several minutes.

-

Heat the mixture to the desired temperature (typically 80-110°C) and stir for the specified reaction time (typically 8-24 hours).[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the catalyst and insoluble salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

The yield and efficiency of the Buchwald-Hartwig amination are highly dependent on the choice of catalyst, ligand, base, and reaction conditions. Below is a table summarizing typical conditions and reported yields for the synthesis of N-aryl ketones via this method.

| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4'-Bromoacetophenone | Pyrrolidine | Pd(OAc)₂ (2-5) | BINAP (3-8) | Cs₂CO₃ | Toluene | 110 | 8-12 | >90 (estimated) |

| 4'-Chloroacetophenone | Pyrrolidine | Pd₂(dba)₃ (1-2) | Xantphos (2-4) | NaOtBu | Dioxane | 100 | 12-18 | 85-95 |

| 3-Bromo-4-fluoro-acetophenone | Morpholine | Pd(OAc)₂ (1) | P(t-Bu)₃ (2) | Cs₂CO₃ | Toluene | 80 | 18 | 95 |

Data is compiled from general procedures and analogous reactions.[1][4]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) is another important mechanism for the formation of C-N bonds in aromatic systems. This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups and the leaving group is a good one (typically fluorine).[5][6] For the synthesis of this compound, the SNAr reaction would typically involve the reaction of 4'-fluoroacetophenone with pyrrolidine. The acetyl group at the para position acts as an electron-withdrawing group, activating the aromatic ring towards nucleophilic attack.

The SNAr mechanism proceeds through a two-step addition-elimination pathway.[5]

-

Nucleophilic Attack: The nucleophile (pyrrolidine) attacks the carbon atom bearing the leaving group (fluorine) on the aromatic ring. This leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group (fluoride ion), yielding the final product, this compound.

The following is a general experimental protocol for the synthesis of this compound via SNAr, based on procedures for similar reactions.[7]

Materials:

-

4'-Fluoroacetophenone

-

Pyrrolidine

-

Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N)) (optional, can act as a scavenger for HF)

-

Solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or neat pyrrolidine)

Procedure:

-

To a reaction vessel, add 4'-fluoroacetophenone and the solvent.

-

Add pyrrolidine to the mixture. If a base is used, it should be added at this stage.

-

Heat the reaction mixture to the desired temperature (can range from room temperature to elevated temperatures depending on the reactivity of the substrate).

-

Stir the reaction mixture for the required time, monitoring its progress by TLC or GC.

-

Upon completion, cool the mixture to room temperature.

-

If a solvent was used, it can be removed under reduced pressure. If the reaction was run neat, the excess pyrrolidine can be distilled off.

-

The crude product can be purified by crystallization or column chromatography.

The success of the SNAr reaction is highly dependent on the activation of the aryl halide. For 4'-fluoroacetophenone, the acetyl group provides moderate activation.

| Aryl Halide | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4'-Fluoro-1-nitrobenzene | Pyrrolidine | Neat | 25 | <1 | >95 |

| 4'-Fluoroacetophenone | Pyrrolidine | DMSO | 100 | 6-12 | 70-85 (estimated) |

| 2,4-Difluoronitrobenzene | Pyrrolidine | Ethanol | RT | <1 | High (unspecified) |

Data is compiled from analogous reactions.[7][8]

Comparison of Synthetic Methods

| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |

| Substrate Scope | Broad (aryl bromides, chlorides, triflates)[9] | More limited (requires electron-withdrawing groups and good leaving groups like fluoride)[5] |

| Reaction Conditions | Generally requires a catalyst, ligand, and base; often elevated temperatures.[1] | Can sometimes be performed under milder conditions, occasionally without a catalyst. |

| Cost and Availability | Palladium catalysts and phosphine ligands can be expensive. | Starting materials like 4'-fluoroacetophenone can be readily available. |

| Yields | Often provides high to excellent yields.[10] | Yields can be variable depending on the substrate's reactivity. |

| Functional Group Tolerance | Generally good, but some functional groups can interfere with the catalyst.[2] | Tolerates a range of functional groups that are stable to the reaction conditions. |

Conclusion

The synthesis of this compound can be effectively achieved through both Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution. The Buchwald-Hartwig amination offers a more versatile approach with a broader substrate scope and generally higher yields, making it the preferred method in many cases. However, for substrates that are highly activated towards nucleophilic attack, such as 4'-fluoroacetophenone, SNAr provides a viable and potentially more cost-effective alternative. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the synthesis, including the availability of starting materials, desired scale, and economic considerations. This guide provides the necessary foundational knowledge for researchers and professionals to make informed decisions in the synthesis of this important chemical intermediate.

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. acgpubs.org [acgpubs.org]

- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 10. researchgate.net [researchgate.net]

The Discovery and Enduring Legacy of 4-Substituted Acetophenones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Substituted acetophenones, a class of aromatic ketones, represent a cornerstone in the edifice of organic synthesis and medicinal chemistry. Characterized by an acetophenone core with a functional group at the para position, these compounds have a rich history intertwined with the development of fundamental organic reactions and have evolved into indispensable building blocks for a vast array of pharmaceuticals, agrochemicals, and materials. Their journey from laboratory curiosities to industrial mainstays is a testament to their versatile reactivity and the profound impact of substituent effects on their chemical and biological properties. This in-depth technical guide explores the discovery, history, and key synthetic methodologies of 4-substituted acetophenones, providing researchers with a comprehensive understanding of their origins and applications.

Historical Perspective: From Coal Tar to Targeted Synthesis

The story of 4-substituted acetophenones begins with the parent molecule, acetophenone. Initially isolated from the heavy oil fraction of coal tar, its first chemical synthesis was achieved in 1857 by the French chemist Charles Friedel. He prepared the compound by distilling a mixture of calcium benzoate and calcium acetate. However, it was the seminal work of Friedel and his American collaborator, James Crafts, in 1877 that revolutionized the synthesis of aromatic ketones, including acetophenones. Their discovery of the electrophilic aromatic substitution reaction mediated by a Lewis acid catalyst, now famously known as the Friedel-Crafts reaction, provided a general and efficient method for acylating aromatic rings.

The industrial-scale synthesis of acetophenone via the Friedel-Crafts acylation of benzene with acetic anhydride was realized in 1925. This development paved the way for the systematic investigation of substituted acetophenones. The ability to introduce various functional groups onto the benzene ring opened up new avenues for creating molecules with tailored properties.

One of the earliest and most significant developments in the synthesis of a 4-substituted acetophenone was the Fries rearrangement, discovered by German chemist Karl Theophil Fries in 1908. This reaction involves the rearrangement of a phenolic ester to a hydroxyaryl ketone in the presence of a Lewis acid catalyst, providing a direct route to 4-hydroxyacetophenones.

The subsequent exploration of different substitution patterns at the 4-position led to the synthesis and characterization of a diverse range of derivatives, each with its unique set of properties and applications.

Key Synthetic Methodologies and Experimental Protocols

The synthesis of 4-substituted acetophenones is dominated by a few classical and highly effective methods. The choice of method depends on the desired substituent at the 4-position.

Friedel-Crafts Acylation: The Workhorse for Alkoxy and Halogenated Derivatives

The Friedel-Crafts acylation remains the most versatile method for preparing 4-substituted acetophenones where the substituent is already present on the aromatic starting material. A prime example is the synthesis of 4-methoxyacetophenone from anisole.

Materials:

-

Anisole

-

Acetic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Set up a dry 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture with a calcium chloride guard tube.

-

In the flask, suspend anhydrous aluminum chloride (1.2 equivalents) in dry dichloromethane (100 mL).

-

Cool the suspension in an ice bath with continuous stirring.

-

Add a solution of anisole (1 equivalent) and acetic anhydride (1.1 equivalents) in dry dichloromethane (50 mL) dropwise from the dropping funnel over a period of 30 minutes.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

Carefully pour the reaction mixture onto crushed ice (200 g) in a beaker.

-

Slowly add concentrated hydrochloric acid (50 mL) to the beaker to decompose the aluminum chloride complex.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 4-methoxyacetophenone.

-

The product can be further purified by recrystallization from ethanol or by vacuum distillation.

The Fries Rearrangement: A Classic Route to 4-Hydroxyacetophenones

The Fries rearrangement provides a direct pathway to 4-hydroxyacetophenones from readily available phenyl esters. The reaction typically yields a mixture of ortho and para isomers, with the para isomer being favored at lower temperatures.

Materials:

-

Phenyl acetate

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (solvent)

-

Ice

-

Dilute hydrochloric acid

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, place anhydrous aluminum chloride (2.5 equivalents).

-

Add nitrobenzene to the flask and cool the mixture to 5-10 °C in an ice-salt bath.

-

Slowly add phenyl acetate (1 equivalent) to the stirred suspension while maintaining the temperature below 10 °C.

-

After the addition is complete, stir the mixture at room temperature for 24 hours.

-

Decompose the reaction mixture by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid.

-

Perform steam distillation to remove the nitrobenzene solvent.

-

The remaining aqueous solution is cooled, and the precipitated product is collected by filtration.

-

The crude product, a mixture of ortho- and para-hydroxyacetophenone, can be separated by fractional crystallization or column chromatography. The para-isomer is generally less soluble and crystallizes out first.

Reduction of Nitro Groups: Accessing 4-Aminoacetophenones

4-Aminoacetophenone is a crucial intermediate, particularly in the synthesis of pharmaceuticals. It is most commonly prepared by the reduction of 4-nitroacetophenone.

Materials:

-

4-Nitroacetophenone

-

Tin (Sn) granules

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution (40%)

-

Ethanol

Procedure:

-

In a 500 mL round-bottom flask fitted with a reflux condenser, place 4-nitroacetophenone (1 equivalent) and tin granules (2.5 equivalents).

-

Add ethanol (100 mL) to the flask.

-

Through the condenser, add concentrated hydrochloric acid (5 equivalents) in small portions. The reaction is exothermic and may require cooling in an ice bath to control the rate.

-

After the initial vigorous reaction subsides, heat the mixture to reflux for 1-2 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and slowly add a 40% sodium hydroxide solution until the solution is strongly alkaline to precipitate tin hydroxides.

-

Filter the mixture through a Büchner funnel to remove the tin salts.

-

The filtrate contains the 4-aminoacetophenone. The product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate) followed by evaporation of the solvent.

-

Further purification can be achieved by recrystallization from a water-ethanol mixture.

Quantitative Data Summary

The efficiency of these synthetic methods can be influenced by various factors, including the choice of catalyst, solvent, and reaction temperature. The following tables summarize typical yields and key spectroscopic data for prominent 4-substituted acetophenones.

| 4-Substituted Acetophenone | Synthetic Method | Catalyst/Reagent | Typical Yield (%) | Reference |

| 4-Methoxyacetophenone | Friedel-Crafts Acylation | AlCl₃ | 85-95% | General textbook procedures |

| 4-Hydroxyacetophenone | Fries Rearrangement | AlCl₃ | 40-60% (para-isomer) | General textbook procedures |

| 4-Aminoacetophenone | Reduction of Nitro | Sn/HCl | 70-85% | General textbook procedures |

| 4-Chloroacetophenone | Friedel-Crafts Acylation | AlCl₃ | 80-90% | General textbook procedures |

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 4-Hydroxyacetophenone | 2.55 (s, 3H), 6.90 (d, 2H), 7.90 (d, 2H), ~6.0 (br s, 1H) | 26.3, 115.6, 130.9, 131.2, 161.5, 198.4 |

| 4-Methoxyacetophenone | 2.54 (s, 3H), 3.87 (s, 3H), 6.93 (d, 2H), 7.95 (d, 2H) | 26.3, 55.4, 113.7, 130.5, 130.6, 163.5, 196.8 |

| 4-Aminoacetophenone | 2.48 (s, 3H), 4.15 (br s, 2H), 6.65 (d, 2H), 7.80 (d, 2H) | 26.1, 113.8, 128.0, 130.8, 150.9, 196.7 |

| 4-Chloroacetophenone | 2.59 (s, 3H), 7.43 (d, 2H), 7.88 (d, 2H) | 26.5, 128.8, 129.7, 135.5, 139.6, 196.8 |

Applications and Biological Significance

The utility of 4-substituted acetophenones spans a wide range of scientific and industrial fields.

-

Pharmaceuticals: They are key intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). For example, 4-hydroxyacetophenone is a precursor to paracetamol (acetaminophen), and 4-aminoacetophenone is used in the synthesis of various sulfonamides and other drugs.

-

Agrochemicals: Many herbicides and pesticides are derived from 4-substituted acetophenones.

-

Fragrances and Flavors: 4-Methoxyacetophenone, with its sweet, floral scent, is used in perfumes and as a flavoring agent.

-

Polymer Chemistry: Certain derivatives are used as photoinitiators in polymerization processes.

A significant area of current research is the exploration of the biological activities of 4-substituted acetophenones themselves. For instance, 4-hydroxyacetophenone has been shown to modulate the actomyosin cytoskeleton, which plays a role in cancer cell metastasis.

Visualization of a Key Signaling Pathway

The following diagram illustrates the proposed mechanism by which 4-hydroxyacetophenone (4-HAP) influences the actomyosin cytoskeleton to reduce cancer cell metastasis.

Caption: 4-HAP signaling pathway in cancer metastasis.

Conclusion

From their initial discovery in the 19th century to their current status as indispensable synthetic intermediates, 4-substituted acetophenones have had a remarkable journey. The development of robust synthetic methods like the Friedel-Crafts acylation and the Fries rearrangement has been pivotal in unlocking their potential. Today, these compounds continue to be at the forefront of research in medicinal chemistry, materials science, and beyond. A thorough understanding of their history, synthesis, and properties is, therefore, essential for any researcher aiming to innovate in these fields. The versatility of the 4-substituted acetophenone scaffold ensures its continued relevance and application in addressing the scientific challenges of the future.

An In-depth Technical Guide on the Basic Reactivity of the Pyrrolidine Moiety in Acetophenones

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolidinyl Acetophenone Scaffold

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2] Its non-planar, sp³-rich structure allows for efficient exploration of three-dimensional chemical space, which is crucial for specific interactions with biological targets.[1] When incorporated into an acetophenone framework, the resulting α-pyrrolidinyl acetophenone (a type of Mannich base) combines the structural benefits of the pyrrolidine ring with the versatile chemical handle of a ketone. These compounds serve as important intermediates in the synthesis of more complex molecules and often exhibit a range of pharmacological activities themselves.[3]

This guide focuses on the core reactivity of this scaffold, stemming from the basic and nucleophilic nature of the pyrrolidine nitrogen. Understanding this reactivity is fundamental for the synthesis, functionalization, and application of these molecules in drug discovery and development. We will explore the inherent basicity of the pyrrolidine nitrogen, detail the primary methods for synthesizing the core structure, and provide protocols for subsequent reactions at the nitrogen atom, supported by quantitative data and mechanistic diagrams.

Core Reactivity: The Basicity of the Pyrrolidine Nitrogen

The defining characteristic of the pyrrolidine moiety is the secondary amine nitrogen, which imparts both basicity and nucleophilicity to the molecule.[1] The lone pair of electrons on this sp³-hybridized nitrogen is readily available for protonation or for attacking electrophilic centers.

Basicity and pKa

The basicity of an amine is quantified by the pKa of its conjugate acid (pKaH). Pyrrolidine is a strong base, significantly more so than its aromatic counterpart, pyrrole, where the nitrogen lone pair is delocalized within the aromatic system. The presence of the acetophenone group, particularly the carbonyl, is expected to have an electron-withdrawing effect, which can subtly decrease the basicity of the nearby pyrrolidine nitrogen compared to unsubstituted pyrrolidine. However, the nitrogen retains significant basic character, making it a key reactive site.

| Compound | Solvent | pKa of Conjugate Acid (pKaH) | Reference(s) |

| Pyrrolidinium Ion | Water | 11.27 - 11.31 | [4] |

| Ammonium Ion | Water | 9.25 | [5] |

| Prolinium Ion | Water | 10.60 | |

| Pyrrolidinium Ion | Acetonitrile | 19.56 | [6] |

| 2-(Trifluoromethyl)pyrrolidinium Ion | Acetonitrile | 12.6 | [6] |

| α-proton of Acetophenone | Water | ~18.4 | [5] |

| Table 1: Comparative pKa values of the conjugate acids of pyrrolidine and related compounds. A higher pKaH indicates stronger basicity of the parent amine. |

Synthesis of α-Pyrrolidinyl Acetophenones: The Mannich Reaction

The most common and direct method for synthesizing α-pyrrolidinyl acetophenones is the Mannich reaction. This three-component condensation involves an active hydrogen compound (acetophenone), a non-enolizable aldehyde (typically formaldehyde), and a secondary amine (pyrrolidine).[7][8]

Reaction Mechanism

The reaction proceeds in two main stages:

-

Formation of the Eschenmoser-like salt (Iminium Ion): Pyrrolidine reacts with formaldehyde to form a highly electrophilic iminium ion.[7]

-

Nucleophilic Attack: The acetophenone, under acidic or basic conditions, forms an enol or enolate, which then acts as a nucleophile, attacking the iminium ion to form the final β-amino carbonyl product, the Mannich base.[7][8]

Experimental Protocol: Synthesis of 1-phenyl-3-(pyrrolidin-1-yl)propan-1-one

This protocol is a representative example of a Mannich reaction for synthesizing a pyrrolidinyl acetophenone.[3][9]

-

Reaction Setup: To a 100 mL round-bottom flask, add acetophenone (1.20 g, 10 mmol), pyrrolidine hydrochloride (1.08 g, 10 mmol), and paraformaldehyde (0.33 g, 11 mmol).

-

Solvent and Catalyst: Add ethanol (25 mL) followed by a catalytic amount of concentrated hydrochloric acid (0.2 mL).

-

Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with constant stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Isolation: Cool the concentrated mixture in an ice bath. Adjust the pH to ~9-10 with a cold 2M sodium hydroxide solution, which will cause the product (Mannich base) to precipitate.

-

Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure α-pyrrolidinyl acetophenone.

Quantitative Data: Mannich Reaction Examples

| Active H Compound | Amine | Aldehyde | Catalyst/Solvent | Yield | Reference(s) |